3',4'-Difluoroacetophenone

Catalog No.
S705322
CAS No.
369-33-5
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Difluoroacetophenone

CAS Number

369-33-5

Product Name

3',4'-Difluoroacetophenone

IUPAC Name

1-(3,4-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3

InChI Key

VWJSSJFLXRMYNV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)F

Origin and Significance:

DFAP is a synthetic compound, not readily found in nature. While specific research applications are not widely documented, fluorinated aromatic ketones like DFAP can serve as building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science [1].

[1] Fluorinated Heterocyclic Scaffolds in Medicinal Chemistry()


Molecular Structure Analysis

The key feature of DFAP's molecular structure is the presence of a carbonyl group (C=O) attached to a phenyl ring with two fluorine atoms at positions 3' and 4'. The fluorine atoms introduce electron-withdrawing character to the molecule, affecting its reactivity compared to non-fluorinated acetophenone. The presence of an aromatic ring and a carbonyl group makes DFAP a relatively rigid molecule.


Chemical Reactions Analysis

  • Nucleophilic addition to the carbonyl group: DFAP's carbonyl group can react with nucleophiles like alcohols or amines to form addition products.
  • Halogenation: The aromatic ring of DFAP might undergo further halogenation reactions under specific conditions, introducing additional fluorine or bromine atoms.
  • Reduction of the carbonyl group: Reduction with strong reducing agents could convert the carbonyl group to a hydroxyl group, forming a diol.

Balanced chemical equations for these examples are not available in the public domain due to the lack of reported studies on specific reaction conditions.


Physical And Chemical Properties Analysis

Some physical properties of DFAP are available:

  • CAS number: 369-33-5 [1, 2]
  • Molecular formula: C₈H₆F₂O (or F₂C₆H₃COCH₃) [1, 2]
  • Molecular weight: 156.13 g/mol [2]
  • Appearance: Clear colorless to pale yellow liquid [2]

Data on other properties like melting point, boiling point, and solubility is not readily available.

[1] Sigma-Aldrich - 3 ,4-Difluoroacetophenone [2] PubChem - 3',4'-Difluoroacetophenone

Synthesis of Organic Compounds

3',4'-Difluoroacetophenone serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. Its reactive ketone group allows for further chemical modifications, enabling the creation of diverse molecular structures with desired properties. For instance, a study published in the Journal of the American Chemical Society describes the synthesis of novel fluorinated diaryl sulfones using 3',4'-difluoroacetophenone as a starting material, demonstrating its potential application in the development of new drugs [].

Chemical Modification Studies

The presence of fluorine atoms on the aromatic ring of 3',4'-difluoroacetophenone introduces unique electronic and steric properties that can influence the reactivity of the molecule. This makes it a suitable candidate for studying the effects of fluorine substitution on various chemical reactions. Research published in Tetrahedron Letters explores the reactivity of 3',4'-difluoroacetophenone towards nucleophilic addition reactions, providing valuable insights into the reaction mechanisms and potential applications in organic synthesis [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

369-33-5

Wikipedia

3',4'-Difluoroacetophenone

Dates

Modify: 2023-08-15

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